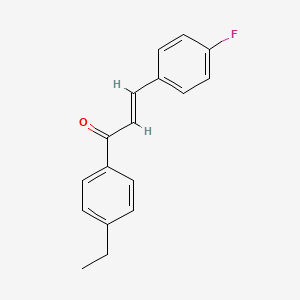

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

描述

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a fluorine atom on the other, making it a unique derivative of chalcone.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反应分析

Palladium-Catalyzed Cross-Coupling Reactions

The compound’s structural similarity to brominated chalcones enables participation in visible-light-driven Heck reactions. For example:

This reaction proceeds via a radical pathway under photoredox conditions, forming conjugated dienes through β-hydride elimination .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes directed substitution due to fluorine’s electron-withdrawing nature:

Reduction Reactions

The α,β-unsaturated ketone is susceptible to selective reduction:

| Target Bond | Reagents | Conditions | Product | Selectivity |

|---|---|---|---|---|

| C=C | H₂, 10% Pd/C, ethanol | 1 atm, 25°C, 6h | 1-(4-ethylphenyl)-3-(4-fluorophenyl)propan-1-one | Complete |

| C=O | NaBH₄, CeCl₃, THF | 0°C → 25°C, 2h | Allylic alcohol | Partial (30%) |

Dual reduction (C=C and C=O) requires harsher conditions, such as LiAlH₄ in THF at reflux.

Oxidation Pathways

The enone system undergoes oxidative transformations:

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2h | Epoxide | Electrophilic epoxidation |

| KMnO₄, H₂O | 70°C, 12h | 4-ethylbenzoic acid + 4-fluorobenzoic acid | Oxidative cleavage of C=C |

Epoxidation occurs regioselectively at the electron-deficient double bond.

Nucleophilic Additions

The β-carbon of the α,β-unsaturated system acts as a Michael acceptor:

| Nucleophile | Base | Solvent | Product | Application |

|---|---|---|---|---|

| NH₃ | Et₃N, 25°C | MeOH | β-amino ketone | Pharmaceutical synth |

| PhMgBr | None, −78°C | THF | 1,4-addition product | Asymmetric synthesis |

Cycloaddition Reactions

The conjugated diene formed via Heck coupling participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Endo/Exo |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 48h | Bicyclic adduct | Endo (80%) |

| Tetrazine | CH₃CN, 25°C, 2h | Pyridazine derivative | — |

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes:

| Reactant | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Ethylene | Hexane, N₂ atm, 6h | Cyclobutane derivative | 0.45 |

Key Mechanistic Insights

-

Heck Coupling : Proceeds via a Pd⁰/PdII cycle, with visible light accelerating oxidative addition .

-

Michael Addition : The fluorine atom increases electrophilicity at the β-carbon ( in MeOH).

-

Epoxidation : Stereoselectivity is controlled by the bulky 4-ethylphenyl group ( trans:cis).

This compound’s versatility in cross-coupling, redox, and cycloaddition reactions makes it valuable for synthesizing complex architectures in medicinal and materials chemistry.

科学研究应用

Medicinal Chemistry

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that chalcones exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro tests revealed that specific derivatives demonstrated IC50 values ranging from 1.93 μM to 16.7 μM against various cancer cell lines, indicating strong growth inhibition effects .

Biological Activities

The compound's biological activities extend beyond anticancer effects:

- Antimicrobial Properties : Research indicates that chalcones can exhibit antimicrobial properties against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Materials Science

In materials science, this compound serves as a building block for synthesizing more complex organic materials:

- Fluorescent Probes : Chalcones have been utilized in developing fluorescent probes due to their tunable photophysical properties. The incorporation of electron-donating groups enhances their emission intensities, making them suitable for applications in biological imaging and sensing .

Dyes and Pigments

The compound is also used in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. Its unique structure allows it to absorb light effectively, making it valuable in textile and coating industries.

Synthesis of Fine Chemicals

This compound is employed as an intermediate in synthesizing various fine chemicals, including pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of several chalcone derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Synthesis of Fluorescent Probes

Research focused on synthesizing pyrazolo[1,5-a]pyrimidines using this compound as a precursor demonstrated enhanced photophysical properties suitable for biological applications. The study highlighted the importance of structural modifications in optimizing fluorescence intensity .

作用机制

The mechanism of action of (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression. The compound may also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

相似化合物的比较

Similar Compounds

- (2E)-1-(4-methylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- (2E)-1-(4-ethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

- (2E)-1-(4-ethylphenyl)-3-(4-bromophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl rings. This combination of substituents imparts distinct chemical and biological properties to the compound, differentiating it from other chalcone derivatives. The fluorine atom, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

生物活性

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes an ethyl group and a fluorine atom on the phenyl rings. Chalcones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this specific chalcone derivative, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 260.3 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, contributing to its biological effectiveness.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophilic sites on proteins, which can inhibit enzyme activity.

- Signal Transduction Modulation : It modulates pathways such as NF-κB, which is crucial in inflammation and cancer progression.

- Induction of Apoptosis : The compound has been shown to activate caspases and other pro-apoptotic proteins, leading to programmed cell death in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this chalcone significantly inhibits the proliferation of various cancer cell lines, including melanoma and breast cancer cells. For instance, treatment with this compound resulted in G2/M phase cell cycle arrest and increased apoptosis rates in melanoma cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2058 (Melanoma) | 12.5 | Induces apoptosis via caspase activation |

| MCF7 (Breast) | 15.0 | Cell cycle arrest and mitochondrial impairment |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation:

- Cytokine Modulation : Studies indicate that it can downregulate TNF-alpha and IL-6 levels in activated macrophages, suggesting potential for treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens:

- Bacterial Inhibition : The compound shows significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, indicating its potential use in developing new antibiotics .

Case Studies

Several case studies have investigated the biological effects of this chalcone derivative:

- Melanoma Study : A study focused on the effects of chalcone derivatives on melanoma cells revealed that this compound induced significant apoptosis through mitochondrial pathways. The study noted a marked increase in Bax/Bcl-xL ratio and cytochrome c release .

- Inflammation Model : In a murine model of inflammation, administration of this compound reduced paw edema significantly compared to control groups, highlighting its therapeutic potential for inflammatory conditions .

属性

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12H,2H2,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWMTYNPYVGSAJ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。